

(R)-KT109: A Technical Guide to its Discovery and Synthesis

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Compound of Interest

Compound Name: (R)-KT109

Cat. No.: B3026275

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For Researchers, Scientists, and Drug Development Professionals

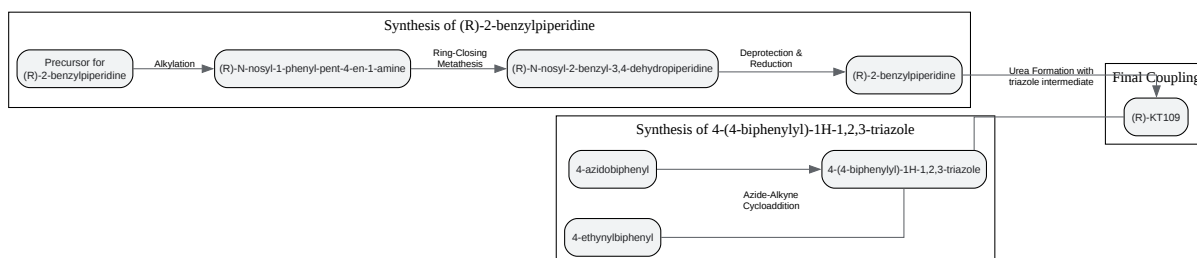
(R)-KT109 is a potent and selective inhibitor of diacylglycerol lipase- β (DAGL β), an enzyme implicated in various physiological processes, including neuroinflammation and pain signaling. This document provides a comprehensive overview of the discovery and synthetic pathway of **(R)-KT109**, tailored for researchers and professionals in the field of drug development.

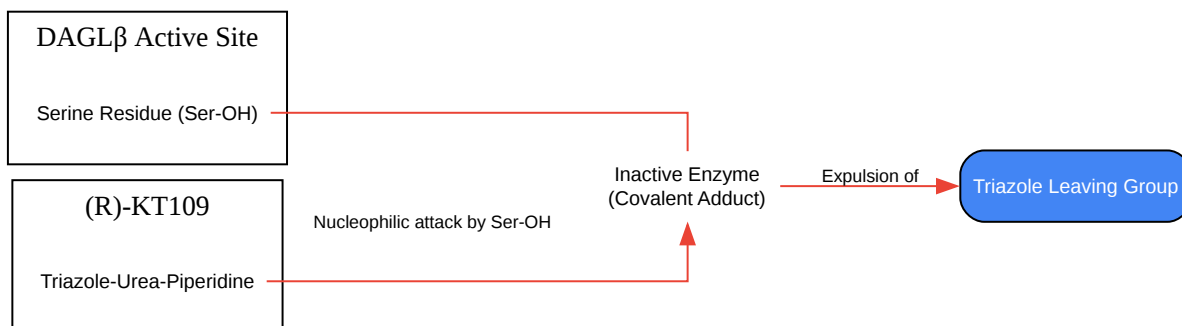
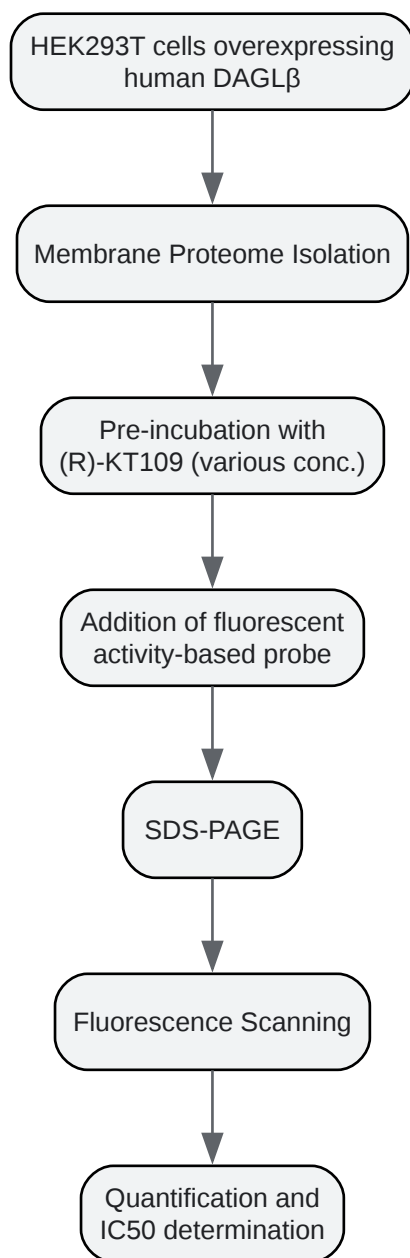
Discovery and Rationale

(R)-KT109 belongs to a class of triazole urea-based compounds designed as irreversible inhibitors of serine hydrolases. The discovery, detailed in a 2017 study published in the Journal of Medicinal Chemistry by Deng et al., was part of a broader effort to develop selective chemical probes for diacylglycerol lipases. DAGL β is a key enzyme in the endocannabinoid system, responsible for the biosynthesis of 2-arachidonoylglycerol (2-AG), a major endocannabinoid that activates cannabinoid receptors. By inhibiting DAGL β , **(R)-KT109** effectively reduces the production of 2-AG, thereby modulating endocannabinoid signaling. This mechanism of action makes it a valuable tool for studying the physiological roles of DAGL β and a potential therapeutic agent for conditions associated with dysregulated 2-AG signaling, such as inflammatory and neuropathic pain. The (R)-enantiomer of KT109 was found to be more potent than its (S)-counterpart, highlighting the stereospecificity of its interaction with the enzyme.

Synthesis Pathway

The synthesis of **(R)-KT109** is a multi-step process involving the preparation of two key intermediates: (R)-2-benzylpiperidine and a 4-biphenyl-1,2,3-triazole moiety, which are then coupled to form the final product. The enantioselective synthesis of the (R)-2-benzylpiperidine intermediate is a critical part of the overall pathway.





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